molecular formula C10H12BrNO B2374325 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1368392-58-8

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2374325
CAS No.: 1368392-58-8
M. Wt: 242.116
InChI Key: WHHDAOAVGDCKCV-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₂BrNO) is a brominated and methoxy-substituted tetrahydroisoquinoline (THIQ) derivative. It is commercially available as a hydrochloride salt (CAS 2470439-39-3, molecular weight 278.6 g/mol) and serves as a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical applications . Its structure features a bromine atom at position 7 and a methoxy group at position 6 on the aromatic ring, which influence its electronic and steric properties.

Properties

IUPAC Name

7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h4-5,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHDAOAVGDCKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNCCC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368392-58-8
Record name 7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the isoquinoline ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Halogen and Methoxy Positioning

  • 7-Bromo-6-methoxy-THIQ vs. 8-Bromo-6-methoxy-THIQ: Bromine position (C7 vs. No bioactivity data are available for either compound, but synthetic routes for 8-bromo derivatives are well-documented .
  • 6-Bromo-7-methoxy-THIQ (tetrahydroquinoline): Although molecular weights are identical, the quinoline backbone (vs. isoquinoline) changes ring nitrogen positioning, impacting solubility and target selectivity .

Functional Group Variations

  • 7-Bromo-6-fluoro-2-methyl-THIQ : Fluorine’s electronegativity and methyl group at C2 enhance metabolic stability and CNS penetration compared to the target compound .
  • CKD712 : The dihydroxy and naphthylmethyl groups enable potent VEGF induction, highlighting how polar substituents enhance wound-healing activity .
  • STX3451 : Sulfamoyloxy and dimethoxybenzyl groups confer anticancer properties, demonstrating the importance of bulky substituents in cell cycle modulation .

Biological Activity

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrNO. The presence of bromine and methoxy groups in its structure contributes to its unique properties and potential applications in pharmaceutical synthesis.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological activity is through the inhibition of specific enzymes:

  • Acetylcholinesterase (AChE) : This enzyme is crucial for the breakdown of acetylcholine in the nervous system. Inhibition of AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
  • Butyrylcholinesterase (BChE) : Similar to AChE, BChE plays a role in neurotransmission and is targeted by this compound for its therapeutic potential.

Anticancer Activity

This compound has demonstrated significant anticancer properties against various cell lines:

  • HeLa (human cervix carcinoma)
  • HT29 (human colon carcinoma)
  • C6 (rat glioblastoma)
  • MCF7 (human breast adenocarcinoma)

The compound's ability to inhibit cell proliferation in these lines indicates its potential as an anticancer agent.

In Vitro Studies

Recent studies have evaluated the anticancer activity of this compound using various assays. The following table summarizes the IC50 values against different cancer cell lines:

Cell LineIC50 (μM)
HeLa<25
HT29<25
C6<25
MCF7<25

These results indicate that the compound exhibits potent anti-proliferative activity across multiple cancer types .

Animal Model Studies

In animal models, the effects of varying dosages of this compound were observed. Lower doses exhibited therapeutic effects such as enzyme inhibition and anticancer activity. The stability and degradation of the compound under different storage conditions were also assessed to understand its long-term effects on cellular function.

Q & A

Q. Advanced Structure-Activity Relationship (SAR)

  • 6-Methoxy group : Enhances lipophilicity and blood-brain barrier penetration, critical for CNS-targeting drugs .
  • 7-Bromo substituent : Increases electrophilicity for covalent interactions (e.g., kinase inhibition). Replace with -Cl or -CF₃ to modulate reactivity .
    Case Study :
  • Replace 7-Br with 7-NO₂ in analogs (e.g., 6-Bromo-7-nitro derivatives) to study redox-mediated cytotoxicity .

How can researchers resolve contradictions in spectral data (e.g., NMR chemical shifts) for this compound?

Advanced Data Analysis
Discrepancies may arise from solvent effects, tautomerism, or impurities. Solutions:

  • Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency .
  • 2D NMR : Perform COSY or NOESY to confirm coupling patterns and spatial proximity of protons.
  • Computational validation : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .

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